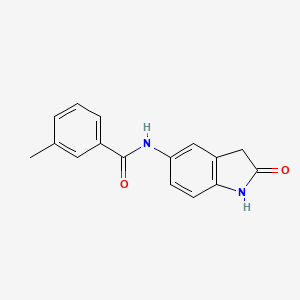

3-甲基-N-(2-氧代吲哚-5-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

抗乳腺癌增殖剂

该化合物已用于设计和合成一系列 N′-(2-氧代吲哚-3-亚基)-6-甲基咪唑[2,1-b]噻唑-5-碳酰肼。 这些化合物已针对 MCF-7 乳腺癌细胞系进行了抗癌功效研究 。 第一系列的三种化合物对 MCF-7 表现出有效活性,IC 50 分别在 8.38–11.67 µM 范围内 .

VEGFR-2 抑制

N′-(1-丁基-2-氧代吲哚-3-亚基)-6-甲基咪唑[2,1-b]噻唑-5-碳酰肼,该系列中的一种化合物,以 IC 50 = 0.33 µM 抑制 VEGFR-2 。 这表明它在治疗 VEGFR-2 扮演关键角色的疾病(如某些类型的癌症)方面具有潜在应用。

诱导凋亡

该化合物被引入 PCR 评估,它提高了 Bax、caspase 8、caspase 9 和细胞色素 C 的水平,同时降低了 Bcl-2 的水平,作为抗凋亡基因 。 这表明该化合物可以诱导凋亡,这是一种程序性细胞死亡过程,在癌细胞中通常失调。

细胞周期停滞

该化合物也被发现能使细胞停滞在 G2/M 期 。 这可能被用于阻止癌细胞的增殖。

抗肿瘤剂

该化合物已用于设计和合成新型 2-氧代吲哚基乙酰肼 。 这些化合物对三种人类癌细胞系表现出显着的细胞毒性:结肠癌 SW620、前列腺癌 PC‐3 和肺癌 NCI‐H23 .

激活前 caspase-3

在寻找激活前 caspase‐3 的新型小分子中,该化合物已用于设计和合成两个系列的新型 (E)‐N′‐亚芳基-2-(2-氧代吲哚-1-基)乙酰肼 。 在测试的三种癌细胞系中,最有效的化合物比 PAC-1 的细胞毒性高三到五倍 .

安全和危害

未来方向

作用机制

Target of Action

It is known that indole derivatives, which include 3-methyl-n-(2-oxoindolin-5-yl)benzamide, bind with high affinity to multiple receptors . This suggests that 3-methyl-N-(2-oxoindolin-5-yl)benzamide may interact with a variety of biological targets.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 3-methyl-N-(2-oxoindolin-5-yl)benzamide may interact with its targets in a way that modulates these biological activities.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it is likely that 3-methyl-N-(2-oxoindolin-5-yl)benzamide affects multiple biochemical pathways.

Result of Action

Given the wide range of biological activities associated with indole derivatives , it is likely that 3-methyl-N-(2-oxoindolin-5-yl)benzamide has diverse molecular and cellular effects.

生化分析

Biochemical Properties

It is known that indole derivatives, which this compound is a part of, possess various biological activities . They can interact with enzymes, proteins, and other biomolecules, potentially influencing their function .

Cellular Effects

3-methyl-N-(2-oxoindolin-5-yl)benzamide can have various effects on cells. For instance, some indole derivatives have been shown to exhibit notable cytotoxicity toward certain human cancer cell lines . They can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

属性

IUPAC Name |

3-methyl-N-(2-oxo-1,3-dihydroindol-5-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2/c1-10-3-2-4-11(7-10)16(20)17-13-5-6-14-12(8-13)9-15(19)18-14/h2-8H,9H2,1H3,(H,17,20)(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDAZSTIIVJYUQO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=CC3=C(C=C2)NC(=O)C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(2-Chlorophenyl)ethyl]-2-cyano-N-methylpyridine-3-sulfonamide](/img/structure/B2413629.png)

![N-[2-(1H-indol-3-yl)ethyl]-1H-indazole-3-carboxamide](/img/structure/B2413639.png)

![2-[3-[(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]indol-1-yl]acetic Acid](/img/structure/B2413640.png)